N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-benzylethanediamide
Description
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-benzylethanediamide is a synthetic organic compound featuring a hybrid scaffold combining a benzodioxole moiety, an oxazolidinone ring, and an ethanediamide linker. The benzodioxole group (2H-1,3-benzodioxole) is an electron-rich aromatic system often associated with enhanced metabolic stability and receptor binding in medicinal chemistry . The oxazolidinone ring is a five-membered heterocycle known for its role in antibiotics (e.g., linezolid) and as a chiral auxiliary in asymmetric synthesis. The ethanediamide bridge connects these motifs to a benzyl group, which may influence lipophilicity and intermolecular interactions.
The synthesis likely involves coupling 2H-1,3-benzodioxole-5-carboxylic acid derivatives with oxazolidinone intermediates, followed by functionalization of the ethanediamide linker .
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-benzyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c25-19(22-11-14-4-2-1-3-5-14)20(26)23-12-18-24(8-9-28-18)21(27)15-6-7-16-17(10-15)30-13-29-16/h1-7,10,18H,8-9,11-13H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUSLUOTXKPSTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-benzylethanediamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes.
Synthesis of the Oxazolidine Ring: The oxazolidine ring can be synthesized through a cyclization reaction involving an amino alcohol and a carbonyl compound.
Coupling Reactions: The benzodioxole and oxazolidine intermediates are then coupled using appropriate reagents and conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-benzylethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino alcohols and reduced derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-benzylethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties.
Biological Research: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-benzylethanediamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The target compound belongs to a family of ethanediamide derivatives with variations in substituents on the oxazolidinone and ethanediamide moieties. Below is a comparative analysis with two closely related analogues:
Functional Group Impact on Properties
- Benzyl Group (Target Compound): The benzyl substituent increases lipophilicity (logP ~3.5 estimated), which may enhance membrane permeability but reduce aqueous solubility.
- Morpholinylpropyl Group : The morpholine ring introduces a tertiary amine, improving solubility in polar solvents (e.g., logP ~2.1 estimated). Morpholine derivatives often exhibit favorable pharmacokinetic profiles due to balanced hydrophilicity and resistance to enzymatic degradation .
- Methoxyethyl Group : The methoxyethyl chain offers moderate polarity (logP ~1.8 estimated) and may reduce metabolic liability compared to benzyl groups. This substitution is common in CNS-targeted drugs to enhance blood-brain barrier penetration .
Antimicrobial Potential
The oxazolidinone core is a hallmark of antibiotics like linezolid, which inhibits bacterial protein synthesis. The target compound’s benzodioxole moiety may synergize with this activity by disrupting microbial membrane integrity .
Enzyme Inhibition
Benzodioxole derivatives are known inhibitors of cytochrome P450 enzymes and monoamine oxidases. The ethanediamide linker in the target compound could facilitate chelation of metal ions in enzyme active sites, analogous to hydrazide derivatives (e.g., ) .
Physicochemical Data Gaps
Critical parameters such as melting point, solubility, and stability are absent in the provided evidence. Future studies should prioritize these measurements to enable structure-activity relationship (SAR) analysis.
Biological Activity
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-benzylethanediamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including mechanisms of action, therapeutic potentials, and comparative efficacy against various biological targets.
Chemical Structure
The compound features a complex structure comprising an oxazolidine ring and a benzodioxole moiety, contributing to its biological activity. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- Antimicrobial Activity : Compounds with a benzodioxole structure have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with bulky hydrophobic groups were noted for their enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) strains .
- Antifungal Properties : Similar compounds demonstrated antifungal activity with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/mL to 25 μg/mL against Candida albicans and Aspergillus niger.
- Inhibition of Enzymatic Activity : The oxazolidine structure has been associated with the inhibition of certain enzymes, potentially impacting metabolic pathways in pathogens or cancer cells.
Biological Activity Data Table
The following table summarizes the biological activities reported for related compounds and their MIC values:
| Compound | Activity Type | Target Organism/Enzyme | MIC (μg/mL) |
|---|---|---|---|
| Benzodioxole derivative | Antibacterial | Staphylococcus aureus (MRSA) | 12.5 - 25 |
| Benzodioxole derivative | Antifungal | Candida albicans | 1.6 - 25 |
| Oxazolidine derivative | Enzyme Inhibition | Urease | Varies |
Case Studies
Several studies have investigated the pharmacological effects of related compounds:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various benzodioxole derivatives against clinical strains of bacteria. The results indicated that certain derivatives exhibited potent activity comparable to traditional antibiotics like nitrofurantoin .
- Antifungal Activity Assessment : In another investigation, the antifungal properties of oxazolidine derivatives were tested against Candida species. The results showed that modifications in the chemical structure significantly affected the MIC values, indicating that structural optimization could enhance antifungal efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-benzylethanediamide?
- Methodology :
- Multi-step synthesis : Begin with benzodioxole-5-carbonyl chloride and functionalized oxazolidinone precursors. Coupling reactions (e.g., amide bond formation) require catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) under nitrogen .
- Key steps :
Activation of the benzodioxole carbonyl group for nucleophilic attack.
Alkylation of the oxazolidinone nitrogen.
Final coupling with benzylethanediamide via a condensation reaction.
-
Optimization : Adjust reaction time (6–24 hours) and temperature (0–60°C) to maximize yield. Monitor intermediates using TLC and purify via column chromatography .
- Example Reaction Table :
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | Benzodioxole-5-carbonyl chloride, DMF, 40°C | Carboxylic acid activation | 75–85 |
| 2 | Oxazolidinone derivative, K₂CO₃, THF | N-alkylation | 60–70 |
| 3 | Benzylethanediamide, EDCI, RT | Amide coupling | 50–65 |
Q. Which spectroscopic and chromatographic techniques confirm the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the benzodioxole (δ 6.7–7.1 ppm), oxazolidinone (δ 3.5–4.5 ppm), and benzyl groups (δ 4.3–4.6 ppm for CH₂). Integration ratios validate stoichiometry .
- ¹³C NMR : Confirm carbonyl (δ 165–175 ppm) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragment patterns .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Experimental Design :
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Dose-response curves : Compare IC₅₀ values across assays to identify assay-specific artifacts (e.g., serum protein binding differences) .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and in vivo models for pharmacokinetic relevance .
Q. What computational strategies model the compound’s interaction with biological targets?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in Factor Xa or kinase active sites. Reference X-ray crystallography data from analogous oxazolidinone inhibitors (e.g., BAY 59-7939) for validation .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) in explicit solvent to assess stability of key interactions (e.g., hydrogen bonds with Ser195 in thrombin) .
- Free Energy Calculations : Apply MM-GBSA to estimate binding energies and guide SAR optimization .
Q. How to design structure-activity relationship (SAR) studies for pharmacological optimization?
- Methodology :
- Functional group variation : Synthesize analogs with substituents on the benzodioxole (e.g., -OCH₃ vs. -NO₂) or oxazolidinone (e.g., methyl vs. ethyl groups).
- Biological testing : Screen analogs for target inhibition (e.g., IC₅₀ in enzyme assays) and ADMET properties (e.g., microsomal stability) .
- Example SAR Table :
| Analog | Substituent (R) | IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| 1 | -OCH₃ | 12 ± 2 | 45 |
| 2 | -NO₂ | 8 ± 1 | 28 |
| 3 | -Cl | 15 ± 3 | 32 |
Q. What stability challenges arise under physiological conditions, and how are they addressed?
- Degradation pathways :
- Hydrolysis : The oxazolidinone ring may hydrolyze in acidic environments (pH < 4). Test stability in simulated gastric fluid (SGF) .
- Oxidation : Benzodioxole’s methylenedioxy group is susceptible to CYP450-mediated oxidation. Use deuterium labeling to track metabolites .
- Mitigation strategies :
- Prodrug design : Mask labile groups (e.g., esterify carbonyls) to enhance oral bioavailability .
- Formulation : Use enteric coatings or nanoparticle encapsulation to protect against gastric pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
